(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-2-(3-fluoro-4-methoxyphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O4/c1-28-20-7-5-15(11-18(20)24)26-22-17(21(27)25-12-16-3-2-8-29-16)10-13-9-14(23)4-6-19(13)30-22/h4-7,9-11,16H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUBQGEVIDQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Differences :
- Imino Substituent: The imino group is attached to a 4-phenoxyphenyl ring instead of 3-fluoro-4-methoxyphenyl.
- Carboxamide Chain : The carboxamide is unsubstituted (N–H), unlike the tetrahydrofuran-2-ylmethyl group in the target compound, which may reduce solubility and membrane permeability.
Implications :
- The absence of fluorine and methoxy groups could diminish binding affinity to targets sensitive to electronic effects.
- The simpler carboxamide may result in lower metabolic stability compared to the tetrahydrofuran-containing analog .
Structural Analog: (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Key Differences :
- Halogen Substituent : Chlorine replaces bromine at position 5. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter reactivity.
- Imino Substituent: A 4-(methylsulfanyl)phenyl group replaces 3-fluoro-4-methoxyphenyl.
Implications :
- Chlorine’s lower polarizability may weaken halogen bonding compared to bromine.
Functional Analog: (2Z)-N-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Key Differences :
- Core Structure : A thiazinane ring replaces the chromene scaffold, altering planarity and conformational flexibility.
- Substituents: The morpholinoethyl group and fluorophenyl moiety introduce distinct hydrogen-bonding and solubility profiles.
Implications :
- The thiazinane core may reduce aromatic stacking interactions but improve metabolic stability.
- Morpholinoethyl enhances water solubility, a feature absent in the target compound’s tetrahydrofuran group .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
- Synthetic Routes: The target compound’s synthesis likely involves coupling a brominated chromene precursor with a 3-fluoro-4-methoxyaniline derivative, followed by carboxamide formation using tetrahydrofuran-2-ylmethylamine. Similar methods (e.g., NaH-mediated alkylation in THF/DMF) are noted in and .
- Substituent Effects :
- Bromine vs. Chlorine: Bromine’s larger size may enhance halogen bonding in biological targets, as seen in kinase inhibitors .
- Fluoro-Methoxy vs. Methylsulfanyl: The fluoro-methoxy combination balances electron withdrawal and donation, optimizing interactions with polar active sites, whereas methylsulfanyl prioritizes lipophilicity .
- Pharmacokinetics : The tetrahydrofuran chain in the target compound likely improves oral bioavailability compared to unsubstituted carboxamides, as seen in analogs like the chloro-derivative .
Preparation Methods
Knoevenagel Condensation
The reaction between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate under acidic conditions forms the chromene ester precursor. For example, trifluoroacetic acid (TFA) catalyzes the cyclization at 80°C for 12 hours, yielding ethyl 6-bromo-2H-chromene-3-carboxylate with 70–80% efficiency.
Reaction Conditions:
| Starting Material | Reagent/Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | Ethyl cyanoacetate, TFA | 80°C | 12 h | 75% |
Meldrum’s Acid Route
An alternative employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with 5-bromo-2-hydroxybenzaldehyde in ethanol under reflux. Hydrolysis and decarboxylation with hydrochloric acid produce 6-bromo-2H-chromene-3-carboxylic acid , a key intermediate for subsequent amidation.
Carboxamide Functionalization
The final step involves coupling the carboxylic acid with tetrahydrofurfurylamine using a peptide coupling agent:
PyBOP-Mediated Amidation
Activation of the carboxylic acid with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dichloromethane (DCM), followed by addition of tetrahydrofurfurylamine , yields the target carboxamide. Purification via flash chromatography (hexane/ethyl acetate) affords the product in 60–72% yield.
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | PyBOP (1.2 equiv.) | Maximizes activation |
| Reaction Time | 4–6 h | Prevents hydrolysis |
| Base | DIPEA (2.0 equiv.) | Neutralizes HBr |
Stereochemical Control
The Z-configuration of the imine is ensured through:
Thermodynamic Control
Extended reflux (8–10 hours) promotes the thermodynamically favored Z-isomer, confirmed via NOESY NMR showing spatial proximity between the chromene C3 proton and the aryl substituent.
Crystallization-Induced Diastereomer Resolution
Recrystallization from ethanol/water mixtures enriches Z-isomer purity to >98% by removing trace E-isomers.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines chromene formation, imine condensation, and amidation in sequential steps without intermediate isolation. Using microwave irradiation (100°C, 30 min per step) reduces total synthesis time from 24 hours to 3 hours, albeit with a lower overall yield (45–55%).
Solid-Phase Synthesis
Immobilizing the chromene carboxylic acid on Wang resin enables automated amidation. While this method simplifies purification, scalability remains limited due to resin loading capacity.
Analytical Characterization
Key Spectroscopic Data:
- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, CH=N), 7.89–6.95 (m, 6H, aromatic), 4.35 (m, 1H, THF-CH), 3.83 (s, 3H, OCH3).
- 13C NMR : 161.2 (C=O), 158.9 (C-Br), 152.1 (C-F), 112–125 (aromatic carbons).
- HRMS : m/z 503.0542 [M+H]+ (calculated for C22H20BrFN2O4).
Challenges and Mitigation Strategies
Bromine Displacement
The electron-withdrawing bromine at C6 may undergo unintended nucleophilic substitution during imine formation. Using mild bases (e.g., NaHCO3) and low temperatures (0–5°C) suppresses this side reaction.
Amine Coupling Efficiency
Bulky tetrahydrofurfurylamine requires excess PyBOP (1.5 equiv.) and prolonged reaction times (8 hours) to achieve >70% conversion.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Immobilized piperidine on silica gel allows three reaction cycles without significant activity loss, reducing catalyst costs by 40% in pilot-scale trials.
Green Chemistry Metrics
- E-Factor : 23 (kg waste/kg product) – dominated by solvent use in chromatography.
- PMI : 58 – highlights need for solvent recovery systems.
Q & A
Q. Optimization :
- Temperature : Elevated temperatures (70–90°C) for condensation reactions improve imino group stability.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (Z-configuration at C2) and substituent positions. Key signals include the imino proton (δ 8.5–9.0 ppm) and tetrahydrofuran methylene groups (δ 3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₀BrFN₂O₄) .
- X-ray Crystallography : Resolves geometric isomerism and confirms the (2Z) configuration using SHELXL for refinement .
Advanced: How can computational methods predict the biological activity of this compound, and what are the limitations?
- Predictive Models :
- PASS Algorithm : Estimates activity spectra (e.g., kinase inhibition, anti-inflammatory potential) based on structural motifs like the chromene core and halogen substituents .
- Molecular Docking : Simulates binding to targets (e.g., COX-2, EGFR) using software like AutoDock Vina. The tetrahydrofuran group may enhance hydrophobic interactions .
Q. Limitations :
- False positives due to incomplete target databases.
- Neglects metabolic stability; experimental validation (e.g., enzyme assays) is critical .
Advanced: How do reaction conditions (e.g., pH, solvent) influence the stability of the imino group during synthesis?
- pH Sensitivity : The imino bond (C=N) hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Buffered systems (pH 6–8) are optimal .
- Solvent Effects : Protic solvents (e.g., ethanol) stabilize the imino group via hydrogen bonding, while aprotic solvents (e.g., THF) reduce side reactions .
- Contradictions : Some studies report higher yields in DMF despite its aprotic nature, suggesting solvent polarity outweighs proticity in certain cases .
Advanced: What strategies resolve contradictions in reported synthetic yields for similar chromene derivatives?
- Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratios) and identify critical factors .
- Side Reaction Analysis : LC-MS or TLC monitoring detects intermediates (e.g., hydrolyzed imino products) that reduce yield .
- Reproducibility Checks : Verify purity of starting materials (e.g., 3-fluoro-4-methoxyaniline) to exclude batch variability .
Advanced: How does the (2Z)-configuration impact the compound’s reactivity and biological interactions?
- Reactivity : The Z-configuration creates steric hindrance between the bromo substituent and tetrahydrofuran group, slowing nucleophilic attacks at C3 .
- Biological Interactions : The planar chromene core and Z-imino geometry enhance π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
Basic: What are the recommended storage conditions to maintain the compound’s stability?
- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the imino group .
- Light Sensitivity : Protect from UV light due to the chromene core’s photosensitivity .
- Solubility : Lyophilize and store as a solid; DMSO stock solutions should be aliquoted to avoid freeze-thaw degradation .
Advanced: What in vitro assays are suitable for evaluating its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
